D-Prolyl-D-tyrosyl-D-valyl-D-valinamide

Description

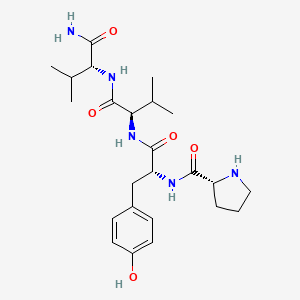

D-Prolyl-D-tyrosyl-D-valyl-D-valinamide is a synthetic tetrapeptide composed entirely of D-amino acids. Its structure includes D-proline (Pro), D-tyrosine (Tyr), D-valine (Val), and a terminal D-valinamide residue.

Properties

CAS No. |

628282-05-3 |

|---|---|

Molecular Formula |

C24H37N5O5 |

Molecular Weight |

475.6 g/mol |

IUPAC Name |

(2R)-N-[(2R)-1-[[(2R)-1-[[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C24H37N5O5/c1-13(2)19(21(25)31)28-24(34)20(14(3)4)29-23(33)18(12-15-7-9-16(30)10-8-15)27-22(32)17-6-5-11-26-17/h7-10,13-14,17-20,26,30H,5-6,11-12H2,1-4H3,(H2,25,31)(H,27,32)(H,28,34)(H,29,33)/t17-,18-,19-,20-/m1/s1 |

InChI Key |

KBWAJWPIIURTED-UAFMIMERSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]2CCCN2 |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Prolyl-D-tyrosyl-D-valyl-D-valinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) and coupled to the resin-bound peptide.

Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA and scavengers.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. This ensures high purity and yield of the peptide.

Chemical Reactions Analysis

Types of Reactions

D-Prolyl-D-tyrosyl-D-valyl-D-valinamide can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophilic reagents like alkyl halides.

Major Products Formed

Oxidation: Formation of dityrosine.

Reduction: Cleavage of disulfide bonds.

Substitution: Modified peptide with new functional groups.

Scientific Research Applications

D-Prolyl-D-tyrosyl-D-valyl-D-valinamide has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications in drug design and development.

Industry: Utilized in the production of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of D-Prolyl-D-tyrosyl-D-valyl-D-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with D-Amino Acids

D-Tyrosine-containing Peptides

describes a peptide fragment (D-Tyrosine, D-alanyl-D-alanylglycyl-D-tyrosyl-) that shares the D-Tyr motif. Compared to D-Prolyl-D-tyrosyl-D-valyl-D-valinamide, this compound has a shorter backbone and lacks valine residues.

Longer Peptide Chains

details a heptapeptide (Prolyl-tyrosyl-prolyl-phenylalanyl-valyl-glutamyl-prolyl-isoleucinamide) with L-amino acids. Key differences include:

Functional Analogues with Modified Backbones

Diphenylamine Derivatives

For instance, tofenamic acid’s aromatic rings enable hydrophobic interactions, whereas the target peptide’s amide bonds and D-amino acids may prioritize hydrogen bonding and enzyme evasion .

Key Research Findings and Hypotheses

Stability and Degradation Resistance

Biological Activity

D-Prolyl-D-tyrosyl-D-valyl-D-valinamide (D-PYV) is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of D-PYV, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

D-PYV is a cyclic peptide composed of four amino acids: proline, tyrosine, valine, and valinamide. Its structure contributes to its stability and bioactivity. The stereochemistry of the peptide is significant as it influences receptor binding and biological interactions.

The biological activity of D-PYV can be attributed to several mechanisms:

- Receptor Binding : D-PYV has been shown to interact with specific receptors in the body, which may mediate its pharmacological effects.

- Antioxidant Activity : Preliminary studies suggest that D-PYV exhibits antioxidant properties, potentially reducing oxidative stress in cells.

- Neuroprotective Effects : Research indicates that D-PYV may protect neuronal cells from damage, which could have implications for neurodegenerative diseases.

Antiviral Activity

Recent studies have suggested that D-PYV may possess antiviral properties. For instance, it has been evaluated for its efficacy against coronaviruses, showing promise in inhibiting viral replication in vitro. This activity is particularly relevant in the context of emerging viral threats such as SARS-CoV-2.

Antimicrobial Properties

D-PYV has also been tested for antimicrobial activity against various pathogens. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial effect highlights its potential as a therapeutic agent.

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell cultures revealed that D-PYV significantly reduced apoptosis induced by oxidative stress. The treatment with D-PYV resulted in a marked increase in cell viability compared to untreated controls. The findings suggest that D-PYV could be explored further for potential applications in treating neurodegenerative conditions.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 45 |

| D-PYV (10 µM) | 75 |

| D-PYV (50 µM) | 85 |

Case Study 2: Antiviral Efficacy

In a preclinical study evaluating the antiviral effects of D-PYV against SARS-CoV-2, the compound was found to inhibit viral replication significantly. The study utilized a plaque reduction assay to quantify the antiviral activity.

| Concentration (µM) | Viral Plaque Reduction (%) |

|---|---|

| 0 | 0 |

| 10 | 30 |

| 50 | 70 |

| 100 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.